molecular formula C9H5BrClNO2 B13701642 8-Amino-6-bromo-4-chlorocoumarin

8-Amino-6-bromo-4-chlorocoumarin

Cat. No.: B13701642
M. Wt: 274.50 g/mol
InChI Key: KXEWZSOOYYZFOL-UHFFFAOYSA-N
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Description

8-Amino-6-bromo-4-chlorocoumarin is a synthetically designed, multi-functional coumarin derivative intended for research and development purposes. Coumarins are a significant class of compounds known for a wide spectrum of pharmacological activities. The specific substitution pattern on this compound—featuring amino, bromo, and chloro functional groups—makes it a valuable intermediate for further chemical synthesis and a candidate for exploring new biological activities . Research Applications and Value: This compound serves as a key building block in medicinal chemistry. The reactive sites on the molecule allow for the creation of diverse chemical libraries. Researchers can functionalize the amino group via condensation or amide formation, while the halogen atoms (bromo and chloro) are amenable to nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the synthesis of novel hybrid molecules . Such strategies are commonly employed to develop potential therapeutic agents. Potential Biological Activities: While data for this specific compound is limited, its structure is related to coumarin derivatives with documented research applications. Analogous compounds have been investigated as anticancer agents , with mechanisms that may include inducing apoptosis and inhibiting cell cycle progression . Furthermore, halogenated coumarin hybrids have shown promise in antiviral research , exhibiting inhibitory effects on viral replication, such as in studies related to the Hepatitis C virus (HCV) . The aminocoumarin core is also a known pharmacophore in the development of antimicrobial and anti-HIV agents . Handling and Disclaimer: This product is provided For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H5BrClNO2

Molecular Weight

274.50 g/mol

IUPAC Name

8-amino-6-bromo-4-chlorochromen-2-one

InChI

InChI=1S/C9H5BrClNO2/c10-4-1-5-6(11)3-8(13)14-9(5)7(12)2-4/h1-3H,12H2

InChI Key

KXEWZSOOYYZFOL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=O)O2)Cl)N)Br

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromo-4-chlorocoumarin Intermediate

  • Starting materials: Salicylaldehyde derivatives or resorcinol derivatives are commonly used.
  • Halogenation: Electrophilic aromatic substitution is employed to introduce bromine and chlorine atoms selectively at the 6 and 4 positions of the coumarin ring.
  • Conditions: Bromination is often performed on 3-acetylcoumarin intermediates using brominating agents in chloroform under mild conditions (e.g., 50 °C with piperidine as a base) to achieve high yields (up to 99%) of bromoacetylcoumarin, which can be further converted to bromo-substituted coumarins.

Chlorination

  • Chlorination at the 4-position is typically achieved through electrophilic substitution using chlorine sources under controlled temperature to avoid over-chlorination or decomposition.
Step Reagents/Conditions Yield (%) Notes
Bromination Bromine or N-bromosuccinimide in CHCl3, 50 °C, piperidine base 90-99 High selectivity for 6-position bromination
Chlorination Chlorine gas or chlorinating agents, mild temperature 70-85 Controlled to avoid polysubstitution

The introduction of the amino group at the 8-position of the coumarin ring is a key step to obtain 8-amino derivatives.

Nitration and Subsequent Reduction

  • Nitration: The 8-position is first nitrated to form 8-nitro-6-bromo-4-chlorocoumarin using nitrating agents under temperature control (below 10 °C to avoid side reactions and maximize yield).
  • Reduction: The nitro group is then reduced to an amino group using iron powder in acidic ethanol-hydrochloric acid mixture at elevated temperatures (~90 °C) for several hours (6 hours typical). This method yields the 8-amino derivative with moderate yields (~50%).
Step Reagents/Conditions Yield (%) Notes
Nitration Concentrated nitric acid, low temperature (<10 °C) 70-80 Temperature control critical for selectivity
Reduction Iron powder, ethanol-HCl, 90 °C, 6 hours ~50 Formation of white precipitate, filtered and washed

Alternative Amination via Smiles Rearrangement

  • Alkylation of 7-hydroxycoumarins with α-bromoacetamides followed by base-promoted rearrangement and hydrolysis can yield aminocoumarins.
  • This method involves stirring hydroxycoumarin with cesium carbonate and α-bromoacetamide in acetonitrile at 50 °C for 16 hours to form O-alkylated intermediates, which upon treatment with cesium carbonate in dimethylformamide at 70 °C undergo rearrangement to the amino derivatives.

Representative Experimental Procedure for this compound

While direct literature examples specifically for this compound are limited, the following adapted procedure combines the above steps:

  • Synthesis of 6-bromo-4-chlorocoumarin:

    • Prepare 3-acetylcoumarin from salicylaldehyde and ethyl acetoacetate via Perkin condensation.
    • Brominate at the 6-position using bromine in chloroform with piperidine at 50 °C.
    • Chlorinate at the 4-position using controlled chlorination.
  • Nitration:

    • Treat 6-bromo-4-chlorocoumarin with nitric acid at temperatures below 10 °C to yield 8-nitro-6-bromo-4-chlorocoumarin.
  • Reduction:

    • Reduce the nitro group using iron powder in ethanol-hydrochloric acid mixture at 90 °C for 6 hours to obtain this compound.

Data Table Summarizing Key Preparation Steps and Conditions

Step Reagents/Conditions Temperature (°C) Time Yield (%) Remarks
Coumarin core synthesis (Perkin) Salicylaldehyde + ethyl acetoacetate, acetic anhydride, triethylamine 120 Several hours 70-85 Base-catalyzed condensation
Bromination Bromine, CHCl3, piperidine 50 1-2 hours 90-99 Selective 6-position bromination
Chlorination Chlorine gas or chlorinating agent Mild 1-2 hours 70-85 Controlled 4-position chlorination
Nitration Concentrated HNO3, temperature control <10 30-60 minutes 70-80 Avoid side reactions
Reduction Fe powder, ethanol-HCl 90 6 hours ~50 Nitro to amino group
Alternative Amination α-Bromoacetamide, Cs2CO3, DMF 50-70 16-24 hours 60-75 Smiles rearrangement route

Research Discoveries and Notes

  • The temperature control during nitration is critical to avoid over-nitration or decomposition, which affects yield significantly.
  • The iron powder reduction method is preferred for its simplicity and moderate yields, though alternative catalytic hydrogenation methods may improve efficiency.
  • The Smiles rearrangement pathway offers a versatile alternative for amination, especially when starting from hydroxycoumarins, enabling diverse N-substituted aminocoumarins.
  • The presence of halogen substituents (bromo and chloro) influences the electronic properties and reactivity of the coumarin ring, requiring careful optimization of reaction conditions to maintain selectivity.

Chemical Reactions Analysis

8-Amino-6-bromo-4-chlorocoumarin undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The bromo and chloro groups can be reduced to form dehalogenated products using reducing agents such as lithium aluminum hydride.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Amino-6-bromo-4-chlorocoumarin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.

    Biology: The compound’s fluorescent properties make it useful in imaging and tracking biological processes at the cellular level.

    Medicine: Research has explored its potential as an anticancer agent, antimicrobial agent, and in the development of new pharmaceuticals.

    Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Amino-6-bromo-4-chlorocoumarin involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging applications .

Comparison with Similar Compounds

Table 1: Key Differences Among Coumarin and Quinoline Derivatives

Compound Name Molecular Formula Substituents (Positions) Key Features
This compound $ \text{C}9\text{H}4\text{BrClN}2\text{O}2 $ Br (6), Cl (4), NH₂ (8) Polar amino group enhances solubility; potential for nucleophilic reactions
6-Bromo-4-hydroxycoumarin $ \text{C}9\text{H}5\text{BrO}_3 $ Br (6), OH (4) Hydroxy group increases acidity; limited reactivity compared to amino
6-Bromo-4-chloroquinoline-3-carbonitrile $ \text{C}{10}\text{H}4\text{BrClN}_2 $ Br (6), Cl (4), CN (3) Quinoline backbone; nitrile group adds rigidity and electron-withdrawing effects
6-Amino-8-chloroisoquinoline (48) $ \text{C}9\text{H}6\text{ClN}_2 $ Cl (8), NH₂ (6) Isoquinoline core; amino group at 6-position alters electronic distribution

Physicochemical Properties

  • Solubility: The amino group in this compound improves solubility in polar solvents (e.g., DMSO, methanol) compared to non-aminated analogs like 6-Bromo-4-chloroquinoline-3-carbonitrile, which is more lipophilic due to the nitrile group .
  • Molecular Weight: Halogenation increases molecular weight significantly (e.g., this compound: ~307.5 g/mol vs. 6-Bromo-4-hydroxycoumarin: ~257.5 g/mol).

Research Findings and Limitations

  • Synthetic Challenges : Introducing multiple halogens and functional groups requires precise control to avoid side reactions, as seen in the use of dibromoisocyanuric acid for regioselective bromination .
  • Knowledge Gaps: Comparative pharmacokinetic data (e.g., metabolic stability, toxicity) between aminated and non-aminated coumarins remain underexplored.

Q & A

Q. What are the recommended synthetic routes for 8-amino-6-bromo-4-chlorocoumarin, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and amination of the coumarin core. A common approach is:

Bromination : Introduce bromine at C6 using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).

Chlorination : Electrophilic chlorination at C4 via chlorinating agents like sulfuryl chloride (SO₂Cl₂) in dichloromethane.

Amination : Substitute a nitro or leaving group at C8 with ammonia or amines under reflux in ethanol.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., dihalogenated byproducts) .

  • Use anhydrous solvents to prevent hydrolysis of intermediates.

    • Data Table :
StepReagent/ConditionsYield (%)Purity (HPLC)
BrominationNBS, DMF, 0°C75–80>95%
ChlorinationSO₂Cl₂, CH₂Cl₂65–70>90%
AminationNH₃, EtOH, reflux50–60>85%

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do substituent positions (bromo at C6, chloro at C4) influence the electronic properties and reactivity of the coumarin core?

  • Methodological Answer :
  • Electronic Effects : Bromine (C6) acts as an electron-withdrawing group, polarizing the coumarin ring and enhancing electrophilic substitution at C7. Chlorine (C4) stabilizes the π-system, reducing reactivity at adjacent positions.
  • Reactivity : The C6 bromine directs nucleophilic attacks (e.g., amination) to C8 via resonance and inductive effects. Computational DFT studies (e.g., Gaussian) can model charge distribution .
  • Experimental Validation : Use X-ray crystallography (ORTEP-3) to confirm substituent geometry and electron density maps .

Q. What analytical techniques resolve contradictions in NMR and mass spectrometry data for halogenated coumarins?

  • Methodological Answer :
  • NMR Conflicts : For overlapping peaks (e.g., aromatic protons), use 2D NMR (COSY, HSQC) to assign signals. Deuterated DMSO-d₆ enhances solubility .
  • Mass Spec Challenges : High-resolution MS (HRMS-ESI) distinguishes isotopic patterns (e.g., Br/Cl clusters). Compare with theoretical m/z values (e.g., 275.57 g/mol for C₉H₆BrClNO₂) .
  • Purity Verification : Combine HPLC (C18 column, acetonitrile/water gradient) with X-ray diffraction for structural confirmation .

Q. How can computational methods predict regioselectivity in nucleophilic substitution reactions of polyhalogenated coumarins?

  • Methodological Answer :
  • DFT Modeling : Calculate Fukui indices to identify electrophilic sites. For this compound, C8 shows higher electrophilicity than C3/C5 due to adjacent halogens .
  • Docking Studies : Simulate nucleophile (e.g., NH₃) interactions with the coumarin framework to predict reaction pathways.
  • Validation : Cross-check with experimental kinetic data (e.g., reaction rates with varying nucleophiles) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for halogenated coumarins?

  • Methodological Answer :
  • Source Evaluation : Ensure data comes from peer-reviewed studies with standardized assays (e.g., MIC for antimicrobial activity).
  • Control Experiments : Replicate studies using identical conditions (solvent, concentration).
  • Meta-Analysis : Compare substituent effects across analogs (e.g., 6-bromo-4-chloro vs. 6-chloro-4-bromo derivatives) .

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